molecular formula C25H25N5O3S B2507076 N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105217-83-1

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2507076
CAS No.: 1105217-83-1
M. Wt: 475.57
InChI Key: MNVBTHNUZILTDA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

  • Thiazolo[3,2-a]pyridines, a class of heterocyclic compounds, have been synthesized using methods starting from derivatives like N-(4-ethoxyphenyl)-acetamide-2-yl-4,5-dihydro-4-thiazolinone, which is structurally related to the chemical (Ammar et al., 2005).

Pharmaceutical Industry Insights

  • A patent review indicated the use of pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical, in various medicinal applications, including cardiac, neuroprotective, and dermatological treatments (Habernickel, 2002).

Biological Activity and Synthesis Variations

  • Novel thiazoles, synthesized by incorporating pyrazole moiety at specific positions of related acetamide compounds, exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010).
  • Pyridazinones, similar in structure, synthesized from methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates, showed analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Anticancer Research

  • Pyridine linked thiazole derivatives synthesized from compounds akin to the chemical revealed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Analgesic Effects and Structural Analysis

  • The synthesis of new thiazolo-[4,5-d]pyridazine-4(5Н)-ones from related compounds demonstrated effective analgesic activity in vivo (Demchenko et al., 2012).

Other Relevant Applications

  • Synthesis of novel thiazole derivatives as analgesic agents, where thiazoles were synthesized incorporating pyrazole moiety, suggests a broad range of pharmacological activities including anti-microbial and anti-inflammatory effects (Saravanan et al., 2011).
  • N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, structurally similar, showed cytotoxicity against human cancer cell lines, indicating potential for anticancer applications (Ding et al., 2012).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-2-33-19-12-10-18(11-13-19)26-20(31)16-30-24(32)22-23(21(28-30)17-8-4-3-5-9-17)34-25(27-22)29-14-6-7-15-29/h3-5,8-13H,2,6-7,14-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBTHNUZILTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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